molecular formula C20H18ClNO2 B1344379 2-(4-Butylphenyl)-6-chloroquinoline-4-carboxylic acid CAS No. 932841-37-7

2-(4-Butylphenyl)-6-chloroquinoline-4-carboxylic acid

Cat. No.: B1344379
CAS No.: 932841-37-7
M. Wt: 339.8 g/mol
InChI Key: GFOAHNCBCMOKLD-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

The molecular identity of this compound is definitively established through its Chemical Abstracts Service registry number 932841-37-7, which provides unambiguous identification within the global chemical database system. The compound possesses a molecular formula of C20H18ClNO2, corresponding to a molecular weight of 339.82 daltons, which reflects the substantial structural complexity inherent in this quinoline derivative. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the compound as this compound, where the numerical prefixes precisely indicate the positions of functional group attachments on the quinoline ring system.

The structural representation through Simplified Molecular Input Line Entry System notation reveals the compound as O=C(C1=CC(C2=CC=C(CCCC)C=C2)=NC3=CC=C(Cl)C=C13)O, providing a linear encoding that captures the complete molecular connectivity. The molecule features a quinoline backbone with three distinct substitution patterns: a carboxylic acid functional group at the 4-position, a 4-butylphenyl substituent at the 2-position, and a chlorine atom at the 6-position of the quinoline ring system. This substitution pattern creates a unique molecular architecture that combines the electron-withdrawing properties of the chlorine atom, the electron-donating characteristics of the butyl-substituted phenyl group, and the polar functionality of the carboxylic acid moiety.

Property Value Reference
Chemical Abstracts Service Number 932841-37-7
Molecular Formula C20H18ClNO2
Molecular Weight 339.82 daltons
MDL Number MFCD03420106
SMILES Notation O=C(C1=CC(C2=CC=C(CCCC)C=C2)=NC3=CC=C(Cl)C=C13)O

The three-dimensional molecular structure presents significant conformational considerations due to the flexible butyl chain and the potential for restricted rotation around the phenyl-quinoline bond. The carboxylic acid functionality introduces hydrogen bonding capabilities that influence both intramolecular interactions and potential intermolecular associations in crystalline or solution states. The chlorine substitution at the 6-position creates an asymmetric electronic distribution within the quinoline ring system, potentially affecting the compound's reactivity and binding characteristics in various chemical and biological contexts.

Historical Development in Heterocyclic Chemistry

The historical development of quinoline chemistry traces its origins to the pioneering work of German chemist Friedlieb Ferdinand Runge, who first extracted quinoline from coal tar in 1834, initially naming the compound "leukol," meaning "white oil" in Greek. This foundational discovery established quinoline as one of the earliest recognized heterocyclic compounds and initiated a research trajectory that would ultimately lead to the development of numerous quinoline derivatives with diverse applications in medicine, industry, and synthetic chemistry. The evolution from Runge's initial isolation of quinoline to the sophisticated derivatives represented by compounds such as this compound demonstrates the remarkable advancement in synthetic methodology and structural understanding that characterizes modern heterocyclic chemistry.

The subsequent recognition of quinoline's biological significance became apparent through the isolation and characterization of naturally occurring quinoline alkaloids, particularly quinine, which was identified as the active antimalarial component of cinchona bark. This discovery established quinoline derivatives as medicinally important compounds and stimulated extensive research into synthetic modifications that could enhance or alter biological activity. Over 200 biologically active quinoline and quinazoline alkaloids have been identified in nature, demonstrating the evolutionary selection for this particular heterocyclic framework in biological systems. The structural diversity observed in natural quinoline alkaloids provided inspiration for synthetic chemists to develop methodologies for creating novel quinoline derivatives with designed properties and activities.

Historical Milestone Year Significance Reference
First Quinoline Isolation 1834 Friedlieb Ferdinand Runge extracts quinoline from coal tar
Quinine Structure Elucidation 1820 Pelletier and Caventou isolate quinine from cinchona bark
Synthetic Quinoline Methods 1880s Development of named reactions for quinoline synthesis
Quinoline-4-carboxylic Acids 1888 Doebner reaction enables synthesis of quinoline-4-carboxylic acids

The development of synthetic methodologies for quinoline construction has been fundamental to the creation of compounds like this compound. The Doebner reaction, first reported in the late 19th century, specifically enables the synthesis of quinoline-4-carboxylic acids through the condensation of anilines with aldehydes and pyruvic acid. This methodology provided the foundational approach for creating quinoline derivatives with carboxylic acid functionality at the 4-position, establishing a synthetic route that remains relevant for contemporary pharmaceutical and materials chemistry applications. The Combes quinoline synthesis, reported by Combes in 1888, offered an alternative approach using beta-diketones and anilines, demonstrating the multiple synthetic pathways available for quinoline construction.

Position Within Quinoline Carboxylic Acid Derivatives

The classification of this compound within the broader family of quinoline carboxylic acid derivatives reveals its position as a structurally sophisticated member of this important chemical class. Quinoline-4-carboxylic acid derivatives constitute one of the most significant series of quinoline derivatives due to their diverse medicinal properties and their capacity for transformation into bioactive compounds. The specific substitution pattern present in this compound, featuring both aromatic substitution at the 2-position and halogen substitution at the 6-position, represents an advanced example of structural modification designed to modulate physicochemical and potentially biological properties.

The systematic study of quinoline-4-carboxylic acid derivatives has revealed structure-activity relationships that inform the design of new compounds with enhanced properties. Research has demonstrated that substitution patterns on the quinoline ring system significantly influence biological activity, with position-specific modifications affecting factors such as enzyme inhibition, antimicrobial activity, and cellular penetration. The incorporation of a 4-butylphenyl substituent at the 2-position of the quinoline ring introduces hydrophobic character and potential pi-pi stacking interactions, while the chlorine atom at the 6-position provides electronic modulation through its electron-withdrawing properties.

Structural Feature Chemical Significance Potential Impact
Quinoline-4-carboxylic acid core Provides heterocyclic backbone with carboxyl functionality Enables hydrogen bonding and ionic interactions
4-Butylphenyl substitution at 2-position Introduces aromatic character and hydrophobic alkyl chain Enhances lipophilicity and potential binding interactions
Chlorine substitution at 6-position Provides electron-withdrawing halogen functionality Modulates electronic distribution and reactivity
Overall molecular architecture Combines multiple pharmacophoric elements Creates potential for diverse biological interactions

The synthetic accessibility of quinoline-4-carboxylic acid derivatives through established methodologies such as the Doebner reaction, Pfitzinger reaction, and Friedlander synthesis has facilitated extensive exploration of this chemical space. Recent advances in synthesis have demonstrated improved methodologies for creating diversely substituted quinoline-4-carboxylic acids, including microwave-assisted synthesis and novel catalytic approaches that enable more efficient and environmentally friendly preparation methods. The compound this compound exemplifies the structural complexity achievable through these synthetic approaches, demonstrating the potential for creating quinoline derivatives with precisely designed substitution patterns.

Properties

IUPAC Name

2-(4-butylphenyl)-6-chloroquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO2/c1-2-3-4-13-5-7-14(8-6-13)19-12-17(20(23)24)16-11-15(21)9-10-18(16)22-19/h5-12H,2-4H2,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFOAHNCBCMOKLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Synthesis Using Ionically Tagged Magnetic Nanoparticles

A recent study demonstrated the synthesis of 2-aryl-quinoline-4-carboxylic acids via a multi-component reaction catalyzed by Fe3O4@SiO2@(CH2)3–urea–thiazole sulfonic acid chloride nanoparticles under solvent-free conditions at 80 °C. This catalyst facilitates the reaction of anilines, aldehydes, and pyruvic acid derivatives to form the quinoline ring system with high yields and short reaction times.

Key features:

  • Catalyst is magnetically recoverable and reusable without significant loss of activity.
  • Reaction monitored by thin-layer chromatography (TLC) using n-hexane/ethyl acetate (4:6).
  • After reaction completion, hot ethanol dissolves unreacted materials and products; catalyst is separated magnetically.
  • Final product is purified by recrystallization from ethanol.
Parameter Details
Catalyst Fe3O4@SiO2@(CH2)3–urea–thiazole sulfonic acid chloride (10 mg)
Temperature 80 °C
Solvent Solvent-free
Reaction time Variable, typically short (minutes)
Product isolation Recrystallization from ethanol
Catalyst recovery Magnetic separation and washing
Yield High (exact yields depend on substrate)

This method is applicable to various 2-aryl quinoline-4-carboxylic acids and can be adapted for 2-(4-butylphenyl)-6-chloroquinoline-4-carboxylic acid by using the corresponding 4-butylphenyl-substituted aniline or aldehyde precursor.

Pfitzinger Reaction and Related Methods

An improved Pfitzinger reaction has been reported for direct synthesis of quinoline-4-carboxylic esters/acids using N,N-dimethylenaminones and substituted isatins in alcoholic solvents or water. This method involves:

  • Esterification and cyclization in a one-step process.
  • Formation of the carboxylic acid or ester group at the 4-position.
  • Mild reaction conditions and good functional group tolerance.

This approach can be adapted for this compound by selecting appropriate substituted isatins and ketone precursors.

Specific Synthetic Notes on this compound

While direct literature on the exact preparation of this compound is limited, the following points are relevant:

  • The 6-chloro substituent on the quinoline ring is typically introduced via chlorinated starting materials or by chlorination of the quinoline intermediate.
  • The 4-butylphenyl substituent can be introduced via the corresponding 4-butyl-substituted aniline or aldehyde in the multi-component reaction.
  • The carboxylic acid at the 4-position is formed through cyclization with pyruvic acid or related keto acids.
  • Purification is commonly achieved by recrystallization or chromatographic methods.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Multi-Component Reaction with Fe3O4@SiO2 Catalyst Aniline, aldehyde, pyruvic acid, Fe3O4@SiO2 catalyst, 80 °C, solvent-free High yield, catalyst recyclability, short reaction time Requires catalyst preparation, specific catalyst needed
Doebner Hydrogen-Transfer Reaction Electron-deficient aniline, aldehyde, pyruvic acid, BF3·THF, MeCN, reflux One-pot, mild conditions, applicable to electron-deficient anilines Moderate yields, byproduct formation
Improved Pfitzinger Reaction N,N-dimethylenaminones, substituted isatins, TMSCl, alcohol/water One-step esterification and cyclization, mild conditions Requires specific starting materials
Chlorination Post-Modification Chlorination reagents on quinoline intermediates Introduces 6-chloro substituent Additional step, potential side reactions

Research Findings and Practical Considerations

  • The use of magnetic nanoparticle catalysts enhances green chemistry aspects by enabling catalyst recovery and reuse without loss of activity.
  • The Doebner reaction modifications allow synthesis under inert atmosphere, reducing oxidative side reactions and improving product purity.
  • Solvent choice critically affects yield and ease of purification; acetonitrile is preferred in many cases for quinoline-4-carboxylic acid synthesis.
  • The presence of electron-withdrawing groups such as chloro substituents influences reactivity and may require optimization of reaction conditions.

This comprehensive analysis synthesizes current research findings and practical methodologies for preparing this compound, emphasizing catalytic multi-component reactions, Doebner-type hydrogen transfer, and Pfitzinger reaction adaptations. These methods provide efficient routes to this compound with potential for scale-up and application in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

2-(4-Butylphenyl)-6-chloroquinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines.

Scientific Research Applications

2-(4-Butylphenyl)-6-chloroquinoline-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Butylphenyl)-6-chloroquinoline-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The bioactivity of quinoline-4-carboxylic acid derivatives is highly dependent on substituents. Below is a comparative analysis with key analogs:

Compound Substituents Molecular Weight (g/mol) Key Features
2-(4-Butylphenyl)-6-chloro-quinoline-4-carboxylic acid 6-Cl, 4-(sec-butyl)phenyl 339.82 Moderate lipophilicity; balanced steric profile for membrane permeability.
2-(4-Bromophenyl)-6-chloro-quinoline-4-carboxylic acid 6-Cl, 4-Br-phenyl 362.61 Higher molecular weight; bromine enhances electronic effects (IC₅₀ = 20,000 nM).
2-(4-Aminophenyl)-6-chloro-quinoline-4-carboxylic acid 6-Cl, 4-NH₂-phenyl 313.75 Polar amino group improves solubility but reduces lipophilicity.
2-(4-tert-Butylphenyl)-6-chloro-quinoline-4-carboxylic acid 6-Cl, 4-(tert-butyl)phenyl 339.82 Increased steric hindrance; may affect binding to target proteins.
2-(1,3-Benzodioxol-5-yl)-6-chloro-quinoline-4-carboxylic acid 6-Cl, 1,3-benzodioxole substituent 327.73 Electron-rich benzodioxole group; potential for enhanced π-π interactions.
2-(4-Carboxyphenyl)-6-methoxy-quinoline-4-carboxylic acid 6-OCH₃, 4-COOH-phenyl 323.31 Methoxy (electron-donating) vs. chloro (electron-withdrawing); alters reactivity.

Key Research Findings

Substituent Position Matters : Meta-substituted bromophenyl derivatives (e.g., 3-bromo) show higher apoptotic activity than para-substituted analogs .

Halogen Effects : Bromine at the 4-position enhances enzyme inhibition compared to iodine or hydrogen .

Lipophilicity vs. Solubility : Alkyl groups (e.g., butyl) improve membrane permeability but may reduce aqueous solubility, whereas polar groups (e.g., -NH₂, -COOH) have the opposite effect .

Biological Activity

2-(4-Butylphenyl)-6-chloroquinoline-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

  • Chemical Formula : C18_{18}H18_{18}ClN1_{1}O2_{2}
  • CAS Number : 932841-37-7
  • Molecular Weight : 319.80 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Notably, it has been studied for its potential as:

  • Anticancer Agent : The compound exhibits inhibitory effects on eukaryotic translation initiation factor 4A (eIF4A), a protein involved in the regulation of protein synthesis in cancer cells. By inhibiting eIF4A, it disrupts the growth and proliferation of malignant cells .
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.

Anticancer Activity

A significant study highlighted the compound's role as an eIF4A inhibitor. The compound demonstrated a reduction in cell viability in Burkitt lymphoma cells (BJAB), indicating its potential as an anticancer therapy. The mechanism involves interference with RNA binding and ATP hydrolysis, which are crucial for protein synthesis in cancer cells .

Antimicrobial and Antifungal Properties

Research has indicated that this compound may exhibit antimicrobial effects. It has been tested against various bacterial strains and fungi, showing promising results that warrant further investigation into its application as an antimicrobial agent.

Case Studies

StudyFindings
In vitro study on eIF4A inhibition Demonstrated significant reduction in cell viability in BJAB lymphoma cells; identified as an RNA-competitive inhibitor .
Antimicrobial testing Showed activity against several bacterial and fungal strains; further studies needed for clinical relevance.
Potential antifibrotic activity Related compounds have shown efficacy in models of liver fibrosis, suggesting possible applications for this compound in fibrotic diseases .

Q & A

Q. What are the established synthetic routes for 2-(4-Butylphenyl)-6-chloroquinoline-4-carboxylic acid?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Condensation : Reacting 4-butylbenzaldehyde with 6-chloro-2-aminopyridine in the presence of a Lewis acid catalyst (e.g., ZnCl₂) to form the quinoline core .

Cyclization : Using high-temperature conditions (e.g., reflux in DMF or toluene) to promote cyclization of the intermediate.

Carboxylic Acid Formation : Hydrolysis of an ester intermediate (e.g., ethyl ester) under acidic or basic conditions to yield the final carboxylic acid derivative .
Key challenges include controlling regioselectivity during chlorination and ensuring the stability of the butylphenyl group under reaction conditions.

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., distinguishing chloro and butylphenyl groups). Coupling constants and integration ratios help validate molecular symmetry .
  • X-ray Crystallography : Resolve structural ambiguities, such as torsional angles between the quinoline core and substituents, as demonstrated in related quinoline-4-carboxylic acid derivatives .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ peak at 343.12 g/mol for C₂₀H₁₈ClNO₂).
  • HPLC : Assess purity (>95%) and lipophilicity (log k) using reverse-phase C18 columns .

Advanced Research Questions

Q. How can synthetic yields be optimized when introducing the 4-butylphenyl group?

  • Methodological Answer :
  • Catalyst Screening : Test palladium or copper catalysts to enhance coupling efficiency between aryl halides and quinoline precursors .
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) to balance reaction rate and byproduct formation.
  • Temperature Gradients : Use controlled heating (e.g., 80–120°C) to minimize decomposition of the butylphenyl moiety.
  • Purification : Employ column chromatography with gradient elution (hexane:ethyl acetate) to isolate high-purity product .

Q. How to address discrepancies between experimental NMR data and computational predictions?

  • Methodological Answer :
  • Cross-Validation : Compare experimental ¹H NMR shifts with density functional theory (DFT)-calculated chemical shifts (e.g., using Gaussian09 with B3LYP/6-31G* basis set).
  • Structural Confirmation : Use single-crystal X-ray diffraction (as in ) to resolve ambiguities in substituent orientation.
  • Solvent Effects : Re-run NMR in deuterated DMSO vs. CDCl₃ to assess solvent-induced shift variations.

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Purity Assessment : Re-evaluate compound purity via HPLC and LC-MS to rule out impurities as confounding factors .
  • Isomer Identification : Use chiral HPLC or circular dichroism (CD) to detect stereoisomers that may exhibit divergent activities.
  • Dose-Response Curves : Perform IC₅₀ assays with standardized protocols (e.g., MTT assays for cytotoxicity) across multiple cell lines .

Q. How to design derivatives for enhanced physicochemical properties?

  • Methodological Answer :
  • Functional Group Modification : Replace the chlorine atom with electron-withdrawing groups (e.g., -CF₃) or introduce methyl groups to alter lipophilicity .
  • Salt Formation : Synthesize sodium or potassium salts to improve aqueous solubility for in vivo studies.
  • Prodrug Strategies : Convert the carboxylic acid to an ester prodrug (e.g., ethyl ester) for better membrane permeability .

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